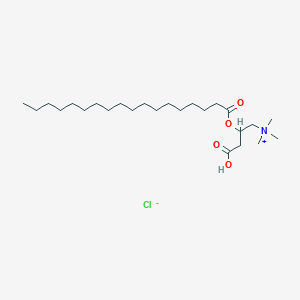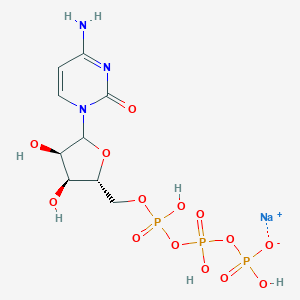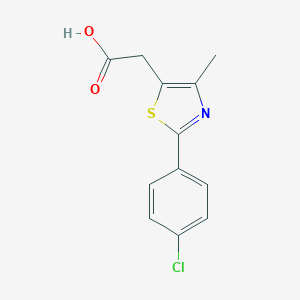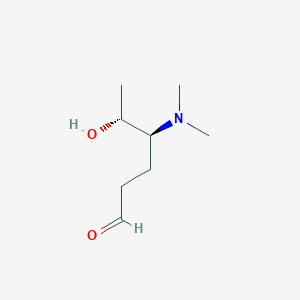
DL-Stearoylcarnitine chloride
Overview
Description
DL-Stearoylcarnitine chloride is a racemic mixture of stearoylcarnitine, which is a long-chain acylcarnitine. It is an endogenous metabolite involved in the transport of fatty acids into the mitochondria for β-oxidation. The compound has a molecular formula of C25H50ClNO4 and a molecular weight of 464.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Stearoylcarnitine chloride typically involves the esterification of stearic acid with carnitine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DL-Stearoylcarnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearoylcarnitine oxide.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Stearoylcarnitine oxide.
Reduction: Stearoylcarnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Stearoylcarnitine chloride has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Used in the development of supplements and pharmaceuticals targeting energy metabolism
Mechanism of Action
DL-Stearoylcarnitine chloride facilitates the transport of long-chain fatty acids into the mitochondria by forming acylcarnitine intermediates. These intermediates are then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The compound’s molecular targets include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle pathway .
Comparison with Similar Compounds
Similar Compounds
Stearoyl-L-carnitine chloride: A stereoisomer of DL-Stearoylcarnitine chloride with similar properties but different biological activity.
Palmitoylcarnitine chloride: Another long-chain acylcarnitine with a shorter fatty acid chain.
Oleoylcarnitine chloride: Contains an unsaturated fatty acid chain, leading to different metabolic and chemical properties
Uniqueness
This compound is unique due to its racemic nature, which allows it to interact with a broader range of biological targets compared to its stereoisomers. This makes it a valuable tool in research for studying the effects of acylcarnitines on metabolism and mitochondrial function .
Properties
IUPAC Name |
(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017672 | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-91-8 | |
| Record name | Stearoyl-dl-carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "Bile Salt-Acylcarnitine Mixed Micelles." What is the significance of DL-Stearoylcarnitine chloride in this context, and how does it contribute to enhancing drug permeation?
A1: this compound belongs to a class of compounds called acylcarnitines. These molecules play a crucial role in fatty acid metabolism. In the context of this research, this compound is a key component of mixed micelles, which are nanoscopic aggregates formed by bile salts and acylcarnitines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)










